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Introduction
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a

microtubule dynamics inhibitor with a unique mechanism of action. Beyond its cytotoxic effects,

emerging preclinical evidence has highlighted its role in modulating the tumor

microenvironment, making it a promising candidate for combination therapies with immune

checkpoint inhibitors.[1][2][3] Eribulin has been shown to induce vascular remodeling, leading

to increased tumor perfusion and reduced hypoxia, and to reverse the epithelial-to-

mesenchymal transition (EMT), a process associated with metastasis and drug resistance.[3][4]

[5][6][7][8]

These non-mitotic activities of Eribulin create a more favorable tumor microenvironment for

immune-mediated anti-tumor responses. Notably, Eribulin has been demonstrated to activate

the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway

through the cytoplasmic accumulation of mitochondrial DNA.[4][5][7] This activation of innate

immunity can lead to the production of type I interferons and subsequent adaptive immune

responses, providing a strong rationale for its combination with immunotherapies such as anti-

PD-1/PD-L1 antibodies.
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This document provides detailed application notes and experimental protocols for the

preclinical evaluation of Eribulin in combination with immunotherapy, focusing on widely used

breast cancer models.

Data Presentation
Table 1: In Vivo Antitumor Activity of Eribulin in
Combination with Anti-PD-1 Antibody

Preclinical
Model

Treatment
Group

Tumor
Growth
Inhibition
(%)

Complete
Response
Rate (%)

Key
Immune
Cell
Changes

Reference

Pgp-KO

KLN205

(syngeneic

mouse non-

small cell

lung cancer)

Eribulin-

Liposomal

Formulation

(ERI-LF)

(1mg/kg) +

Anti-PD-1 Ab

(200 µ g/head

)

Significantly

stronger than

monotherapy

Not Reported

Increased

intratumoral

microvascular

density

[9]

4T1

(syngeneic

mouse breast

cancer)

Eribulin (1

mg/kg) + Anti-

PD-1 mAb

Significantly

boosted

antitumor

activity

compared to

monotherapy

Not Reported
Increased T-

cell activation
[10]

CT26

(syngeneic

mouse colon

cancer)

Eribulin-

Liposomal

Formulation

(0.3 mg/kg) +

Anti-PD-1 Ab

Not Reported 75%

Increased T

cells, CD4+ T

cells, CD8+ T

cells,

GzmB+CD8+

T cells, NK

cells, and

GzmB+ NK

cells

[11]
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Table 2: Recommended Dosing for Eribulin and Anti-PD-
1 Antibodies in Preclinical Mouse Models

Agent Dose Range
Route of
Administration

Dosing
Schedule

Reference

Eribulin Mesylate 0.1 - 1.5 mg/kg

Intravenous (i.v.)

or Intraperitoneal

(i.p.)

q4d x 3, q7d x 2,

q2d x 3
[12][13]

Anti-mouse PD-1

Antibody (clone

RMP1-14 or

29F.1A12)

100 - 500 µ

g/mouse

Intraperitoneal

(i.p.)
Every 3-4 days [14][15][16]

Anti-mouse PD-1

Antibody (clone

4H2)

20 mg/kg
Intraperitoneal

(i.p.)

Three times per

week
[17]

Experimental Protocols
Protocol 1: Establishment of a Syngeneic Orthotopic
Mammary Fat Pad Tumor Model (4T1)
This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into the

mammary fat pad of BALB/c mice, creating a model that closely mimics human breast cancer

progression and metastasis.[11][18][19]

Materials:

4T1 murine breast cancer cell line

Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA (0.25%)

Matrigel® Basement Membrane Matrix (optional)
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Female BALB/c mice (6-8 weeks old)

1 mL tuberculin syringes with 26-gauge needles

Anesthetic (e.g., isoflurane)

Hair clippers

70% ethanol and povidone-iodine for sterilization

Procedure:

Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified

atmosphere with 5% CO2.

Cell Preparation:

When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for

5 minutes.

Wash the cell pellet twice with sterile PBS.

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a

concentration of 1 x 10^6 cells/100 µL. Keep the cell suspension on ice.

Tumor Cell Implantation:

Anesthetize the mouse using isoflurane.

Shave the fur around the fourth inguinal mammary fat pad.

Sterilize the injection site with 70% ethanol followed by povidone-iodine.

Gently pinch the skin over the mammary fat pad and insert the needle (26-gauge) into the

center of the fat pad.

Slowly inject 100 µL of the cell suspension (1 x 10^5 cells).
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Withdraw the needle and monitor the mouse until it recovers from anesthesia.

Tumor Growth Monitoring:

Palpate for tumors starting 5-7 days post-implantation.

Measure tumor dimensions (length and width) with calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

Mice are typically ready for treatment when tumors reach a volume of 100-150 mm³.

Protocol 2: Establishment of a Human Xenograft
Orthotopic Mammary Fat Pad Tumor Model (MDA-MB-
231)
This protocol details the implantation of the triple-negative breast cancer cell line MDA-MB-231

into the mammary fat pad of immunodeficient mice.

Materials:

MDA-MB-231 human breast cancer cell line

Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA (0.25%)

Matrigel® Basement Membrane Matrix

Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)

1 mL tuberculin syringes with 27-gauge needles

Anesthetic (e.g., isoflurane)

Hair clippers
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70% ethanol and povidone-iodine for sterilization

Procedure:

Cell Culture: Culture MDA-MB-231 cells in complete DMEM medium.

Cell Preparation: Follow the same procedure as for 4T1 cells, resuspending the final cell

pellet in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 2.5 x 10^7

cells/mL.[20]

Tumor Cell Implantation:

Anesthetize and prepare the mouse as described in Protocol 1.

Inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the fourth inguinal mammary fat

pad.[20]

Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1. Tumors may

take longer to become palpable compared to the 4T1 model.

Protocol 3: In Vivo Administration of Eribulin and Anti-
PD-1 Antibody
This protocol outlines the administration of Eribulin and an anti-PD-1 antibody in tumor-bearing

mice.

Materials:

Eribulin mesylate solution

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

Sterile PBS or 0.9% saline for dilution

Syringes and needles for injection (e.g., 27-gauge for i.v., 25-gauge for i.p.)

Procedure:
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Preparation of Dosing Solutions:

Dilute Eribulin mesylate to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose

in a 20g mouse) with sterile saline.

Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 200 µg

dose per mouse) with sterile PBS.

Administration Schedule:

Eribulin: Administer intravenously (tail vein) or intraperitoneally at a dose of 1 mg/kg once

a week.[6]

Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 200 µg per mouse three

times a week on alternating days.[14]

Combination Therapy: Administer both agents according to their respective schedules. It is

common to start immunotherapy a few days after the initial chemotherapy dose to allow

for initial tumor cell killing and antigen release.

Monitoring: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and

injection site reactions.

Protocol 4: Immunohistochemical Staining for CD31 in
Tumor Tissue
This protocol describes the detection of the endothelial cell marker CD31 (PECAM-1) in

formalin-fixed, paraffin-embedded tumor sections to assess microvessel density.[2][9][13]

Materials:

Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) on charged slides

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

Hydrogen peroxide (3%) for quenching endogenous peroxidase
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Blocking buffer (e.g., 10% normal goat serum in PBS)

Primary antibody: Rabbit anti-mouse CD31 (e.g., Abcam ab28364)

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin for counterstaining

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Bake slides at 60°C for 30 minutes.

Deparaffinize in xylene (2 x 5 minutes).

Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 minutes each) and finally

in distilled water.

Antigen Retrieval:

Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at

95-100°C for 20 minutes.

Allow slides to cool to room temperature.

Staining:

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Wash with PBS (3 x 5 minutes).

Block non-specific binding with blocking buffer for 1 hour at room temperature.
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Incubate with the primary anti-CD31 antibody (diluted in blocking buffer, e.g., 1:100)

overnight at 4°C.

Wash with PBS (3 x 5 minutes).

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash with PBS (3 x 5 minutes).

Detection and Counterstaining:

Develop the signal with DAB substrate according to the manufacturer's instructions.

Rinse with distilled water.

Counterstain with hematoxylin.

Dehydrate through graded alcohols and clear in xylene.

Mount with a coverslip using mounting medium.

Analysis: Examine slides under a microscope. CD31-positive structures represent blood

vessels. Microvessel density can be quantified by counting the number of vessels per high-

power field.

Protocol 5: Flow Cytometric Analysis of Tumor-
Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for isolating and analyzing TILs from fresh tumor

tissue.[10][21][22][23]

Materials:

Fresh tumor tissue

RPMI-1640 medium

Collagenase IV and DNase I
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Fetal Bovine Serum (FBS)

70 µm cell strainer

Red blood cell lysis buffer (ACK buffer)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc block (anti-CD16/32)

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, NK1.1, Gr-1, F4/80)

Viability dye (e.g., DAPI, Propidium Iodide)

Flow cytometer

Procedure:

Tumor Dissociation:

Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.

Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g.,

RPMI with Collagenase IV and DNase I).

Incubate at 37°C for 30-60 minutes with gentle agitation.

Neutralize the enzymes with RPMI containing 10% FBS.

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

Cell Preparation:

Centrifuge the cell suspension at 300 x g for 5 minutes.

If necessary, lyse red blood cells with ACK buffer.

Wash the cells with FACS buffer.
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Count the viable cells using a hemocytometer and trypan blue exclusion.

Antibody Staining:

Resuspend the cells in FACS buffer at a concentration of 1-10 x 10^6 cells/100 µL.

Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice

in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer containing a viability dye.

Acquire the data on a flow cytometer.

Analyze the data using appropriate software to quantify different immune cell populations

within the CD45+ leukocyte gate.

Mandatory Visualizations
Signaling Pathway
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Caption: Eribulin's immunomodulatory mechanism via the cGAS-STING pathway.
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Caption: Preclinical experimental workflow for evaluating Eribulin and immunotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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